molecular formula C22H26N4O2S3 B5338820 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B5338820
M. Wt: 474.7 g/mol
InChI Key: CFGTXPXXSIYDLB-VKAVYKQESA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group and a butanamide linker connected to a (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl moiety. This architecture combines the electron-deficient 1,3,4-thiadiazole ring, known for its bioisosteric properties, with a rhodanine-derived thiazolidinone system bearing a 4-ethylbenzylidene substituent. The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which may influence intermolecular interactions and biological activity .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S3/c1-3-5-8-19-24-25-21(31-19)23-18(27)7-6-13-26-20(28)17(30-22(26)29)14-16-11-9-15(4-2)10-12-16/h9-12,14H,3-8,13H2,1-2H3,(H,23,25,27)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGTXPXXSIYDLB-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)CC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)CC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Substituents/Functional Groups Key References
Target Compound 1,3,4-Thiadiazole + Thiazolidinone Butyl (thiadiazole), 4-ethylbenzylidene (thiazolidinone), butanamide linker
N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4-(3-oxo-1-piperazinyl)butanamide 1,3,4-Thiadiazole + Piperazinyl Methoxymethyl (thiadiazole), piperazinyl-ketone, butanamide linker
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogues Thiazolidinone (rhodanine) Varied benzylidene substituents (e.g., halogens, methoxy), N-aryl acetamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole + Isoxazole Isoxazolyl, phenyl, benzamide
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one (3) Thiazolidinone + 1,3,5-Oxadiazole Benzylidene, 5-phenyl-oxadiazole

Key Observations :

  • The butanamide linker in the target compound and ’s analogue enhances molecular flexibility compared to rigid acetamide linkers in ’s rhodanine derivatives .
  • The 4-ethylbenzylidene group in the target compound may improve lipophilicity and π-π stacking compared to unsubstituted benzylidene or halogenated variants .

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving cyclocondensation of thiadiazole precursors with rhodanine intermediates under acidic or basic conditions .
  • Active methylene compounds (e.g., acetylacetone in ) are commonly used to functionalize thiadiazole cores, but the target compound’s butanamide linker may require alternative coupling strategies .

Pharmacological and Physicochemical Properties

Table 3: Bioactivity and Properties of Analogues

Compound Type Reported Activities Key Functional Groups Linked to Activity References
Target Compound (Inferred) Hypothesized: Antimicrobial, enzyme inhibition Thioxo-thiazolidinone, ethylbenzylidene
Rhodanine Derivatives Anticancer, antimicrobial, antioxidant Benzylidene substituents, thioxo group
1,3,4-Thiadiazole Analogues Antioxidant, anti-inflammatory Electron-deficient thiadiazole, acylated amines
Oxadiazole-Thiazolidinones Anticonvulsant, antimicrobial Oxadiazole (electron-deficient), benzylidene

Key Observations :

  • Thioxo-thiazolidinone moieties (as in the target compound and ) are associated with enzyme inhibition (e.g., tyrosine kinases) due to their metal-chelating capacity .
  • Ethylbenzylidene groups may enhance membrane permeability compared to polar substituents (e.g., methoxy or nitro groups) in other analogues .
  • Butyl substitution on the thiadiazole ring could modulate pharmacokinetics by increasing lipophilicity, as seen in ’s methoxymethyl analogue .

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